Ivermectin is a medication included on the World Health Organization's List of Essential Medicines . It is a highly effective treatment for a range of parasitic infections in humans and animals, including:
Research continues to explore the use of ivermectin for other parasitic infections.
Large-scale clinical trials are necessary to determine if ivermectin is effective and safe for the treatment or prevention of COVID-19. Several such trials are currently underway, and the results are eagerly awaited by the scientific community .
Scientific research is exploring the potential applications of ivermectin in various other areas, including:
Ivermectin B1a is a potent antiparasitic agent derived from avermectin, a group of macrocyclic lactones. It is primarily used to treat various parasitic infections in both humans and animals. The compound is characterized by its complex structure, which includes a pentacyclic lactone ring and multiple hydroxyl groups, contributing to its biological activity. Ivermectin B1a is one of the two main homologs found in the commercial formulation of ivermectin, with the other being avermectin B1b. The structural difference between these two compounds lies primarily in the substituents at the C25 position, where ivermectin B1a contains a sec-butyl group while avermectin B1b has an isopropyl group .
Ivermectin B1a exhibits a broad spectrum of biological activities, particularly as an antiparasitic agent. Its mechanisms include:
The synthesis of ivermectin B1a has evolved over time, with recent methods focusing on efficiency and stereochemical control. Key steps in its synthesis include:
Ivermectin B1a is widely used in medical and veterinary practices for:
Research on ivermectin B1a's interactions reveals:
Ivermectin B1a shares structural similarities with other compounds within the avermectin family and related macrolides. Here are some notable comparisons:
Compound Name | Structure Differences | Unique Features |
---|---|---|
Avermectin B1b | Has an isopropyl group at C25 | Slightly different biological activity profile |
Milbemycin D | Contains a different lactone structure | Used primarily in veterinary medicine |
Eprinomectin | Lacks a methyl group at C26 | Approved for use in dairy cattle without milk withdrawal |
Doramectin | Contains additional methyl groups | Broader spectrum against nematodes |
Ivermectin B1a stands out due to its specific binding properties and efficacy against a wide range of parasites while also showing potential antiviral activity not observed in all similar compounds .
Acute Toxic;Health Hazard;Environmental Hazard